In Vivo Antitumor Activity in NCI P-388 Lymphocytic Leukemia: 7-Amino Derivative vs. 7-Hydroxylucanthone
In the NCI P‑388 lymphocytic leukemia screen, the 7‑amino analog (compound 11) produced a maximum T/C of 138 at 50 mg/kg, whereas 7‑hydroxylucanthone achieved a T/C of 188 under the same protocol [1][2]. The 7‑amino derivative is therefore 26.6% less effective than the 7‑hydroxy analog at their respective optimal doses. Lucanthone (C7‑H) also surpassed the 7‑amino compound, although its exact T/C in this particular study was not tabulated; the authors explicitly state that 'the antitumor activity of 11 was inferior to that of lucanthone and 7‑hydroxylucanthone' [1].
| Evidence Dimension | In vivo antitumor efficacy (NCI P-388 lymphocytic leukemia, T/C ratio) |
|---|---|
| Target Compound Data | T/C = 138 at 50 mg/kg (qd × 9, ip); T/C = 103 at 25 mg/kg; T/C = 120 at 12.5 mg/kg |
| Comparator Or Baseline | 7-Hydroxylucanthone: T/C = 188; Lucanthone: T/C > 138 (authors state superior to 11) |
| Quantified Difference | 7-NH₂ vs 7-OH: T/C difference = 50 points (26.6% lower); 7-NH₂ vs 7-H: exact magnitude not quantified but direction confirmed |
| Conditions | NCI standardized protocol: compounds administered once daily for 9 days (ip) in P-388 lymphocytic leukemia-bearing mice; T/C = (treated survival / control survival) × 100; T/C ≥ 125 considered active, T/C > 175 considered worthy of further study |
Why This Matters
This head-to-head in vivo comparison directly demonstrates that the C7 substituent determines antitumor potency ranking, which is critical for selecting the appropriate analog in preclinical oncology research.
- [1] Archer S, Rej R. Nitro and amino derivatives of lucanthone as antitumor agents. J Med Chem. 1982;25(3):328-331. doi:10.1021/jm00345a020 View Source
- [2] Archer S, Miller KJ, Rej R, Periana C, Fricker L. Ring-hydroxylated analogs of lucanthone as antitumor agents. J Med Chem. 1982;25(3):220-227. doi:10.1021/jm00345a007 View Source
